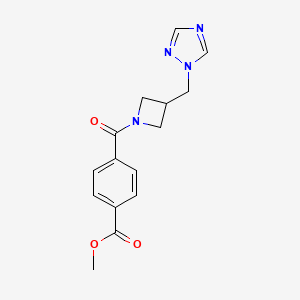

methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate

描述

Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to an azetidine ring substituted with a 1,2,4-triazole moiety. This structure combines aromatic, aliphatic, and nitrogen-rich heterocyclic components, making it a candidate for diverse biological activities, including antimicrobial and antitumor applications. The ester group at the para position of the benzene ring may influence solubility and bioavailability .

属性

IUPAC Name |

methyl 4-[3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carbonyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c1-22-15(21)13-4-2-12(3-5-13)14(20)18-6-11(7-18)8-19-10-16-9-17-19/h2-5,9-11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXAYBLOEFBTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting from readily available precursors. The azetidine ring can be introduced through nucleophilic substitution reactions, followed by esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

化学反应分析

Types of Reactions

Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can target the azetidine ring or the ester group, leading to the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the ester group can yield the corresponding alcohol .

科学研究应用

Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate has several scientific research applications:

作用机制

The mechanism of action of methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include derivatives of 1,2,3-triazoles, thiadiazoles, and pyrimidines. Key comparisons are summarized below:

Key Findings

Bioactivity Trends: Thiazole and thiadiazole derivatives (e.g., 12a and 9b) exhibit potent antitumor activity against hepatocellular (HepG2) and breast (MCF-7) carcinomas . The target compound’s azetidine ring may confer improved metabolic stability over thiadiazoles, though direct activity data are lacking. Itraconazole, a triazole-containing antifungal agent, highlights the pharmacophoric importance of the 1,2,4-triazole group in targeting cytochrome P450 enzymes . The target compound’s triazole moiety may share similar binding interactions but lacks the dioxolane and piperazine motifs critical for antifungal specificity.

Structure-Activity Relationships (SAR): Triazole Positioning: Derivatives with triazole groups at terminal positions (e.g., 9b, 12a) show enhanced cytotoxicity, suggesting that spatial orientation of the triazole impacts target binding . Ester vs.

Pharmacokinetic Considerations: The azetidine-triazole combination in the target compound may enhance metabolic resistance compared to larger heterocycles (e.g., pyrido[2,3-d]pyrimidinones in ). However, the ester group may limit oral bioavailability due to hydrolysis in the gastrointestinal tract.

生物活性

Methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound features a triazole ring , azetidine ring , and benzoate ester , making it a candidate for various biological applications. Its structure suggests potential interactions with cellular components, particularly in disrupting microtubule dynamics, which is crucial for cell division and function.

Target of Action : Similar compounds containing a 1,2,4-triazole moiety have been shown to interact with tubulin, a protein critical for microtubule formation. This interaction can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Mode of Action : The inhibition of microtubule dynamics can result in significant cellular effects:

- Cell Cycle Arrest : Disruption at the G2/M phase can halt cell division.

- Apoptosis Induction : The compound may trigger programmed cell death in affected cells.

This compound has demonstrated significant effects on various cellular processes:

- Enzyme Interaction : It interacts with several enzymes and proteins, altering cellular functions and metabolic pathways.

- Gene Expression Modulation : The compound influences gene expression related to cell growth and apoptosis.

Cellular Effects

Studies have shown that this compound affects various cell types by:

- Altering signaling pathways.

- Changing metabolic activity.

These effects are time-dependent and vary with dosage in laboratory settings.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. Ongoing studies aim to determine threshold levels for efficacy and potential toxicity in animal models.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity | Mechanism |

|---|---|---|---|

| Methyl 4-(3-(1H-1,2,4-triazol-1-yl)methyl)benzoate | Triazole + Benzoate | Anticancer | Tubulin inhibition |

| N-(4-(3-(1H-1,2,4-triazol-1-yl)methyl)azetidine)acetamide | Triazole + Azetidine | Antimicrobial | Enzyme inhibition |

| Triazolethiones | Triazole + Sulfur | Antiviral/Antifungal | Various pathways |

Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed significant apoptosis induction in MCF-7 breast cancer cells compared to controls .

Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of related triazole compounds. While direct data on this specific compound is limited, the structural similarities suggest potential efficacy against bacterial and fungal pathogens through similar mechanisms .

常见问题

Basic: What are the key synthetic steps for preparing methyl 4-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzoate, and how is regioselectivity ensured during triazole ring formation?

Answer:

The synthesis typically involves:

Precursor Preparation : Synthesize an azide-functionalized azetidine derivative and a terminal alkyne precursor for the benzoate ester.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React the azide and alkyne in the presence of Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate) to form the 1,2,4-triazole ring. CuAAC ensures regioselectivity for the 1,4-disubstituted triazole due to the catalytic mechanism .

Azetidine Carbonylation : Couple the triazole-azetidine intermediate with methyl 4-(chlorocarbonyl)benzoate using a base (e.g., DIPEA) in anhydrous dichloromethane .

Key Considerations : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and monitor regioselectivity via HPLC or LC-MS .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and azetidine coupling. For example, the triazole proton appears as a singlet at δ 7.8–8.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₇N₅O₃).

- HPLC with UV/Vis Detection : Assesses purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?

Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) for CuAAC to enhance reaction rates .

- Catalyst Loading : Reduce Cu(I) catalyst to 0.1–1 mol% to minimize copper residues, which complicate purification .

- Microwave-Assisted Synthesis : Apply controlled microwave irradiation (e.g., 100°C, 30 min) to accelerate CuAAC, achieving >90% yield with reduced side reactions .

- Workflow Automation : Continuous flow systems improve reproducibility in scaling up azetidine coupling steps .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

- Orthogonal Assays : Cross-validate results using multiple assays (e.g., MTT for cytotoxicity and fluorescence-based enzymatic assays). For example, discrepancies in IC₅₀ values may arise from differences in cell line viability protocols .

- Purity Reassessment : Verify compound purity via HPLC and LC-MS to rule out by-products affecting activity .

- Structural Confirmation : Re-examine stereochemistry (e.g., azetidine conformation) via X-ray crystallography or NOESY NMR, as improper geometry can alter target binding .

Advanced: What computational methods predict this compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like fungal CYP51 (ergosterol biosynthesis inhibitor). Triazole nitrogen atoms often form hydrogen bonds with heme iron .

- Density Functional Theory (DFT) : Calculate electron distribution in the triazole ring to predict reactivity in nucleophilic environments .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess interactions with flexible protein domains .

Basic: What derivatization reactions are feasible for modifying this compound’s structure?

Answer:

- Ester Hydrolysis : Treat with NaOH/MeOH to convert the methyl benzoate to a carboxylic acid for further coupling .

- Azetidine Functionalization : Alkylate the azetidine nitrogen using alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃ in DMF) .

- Triazole Modifications : Perform N-alkylation on the triazole ring with propargyl bromide to introduce click chemistry handles .

Advanced: How can researchers resolve challenges in characterizing the azetidine ring’s conformational stability?

Answer:

- Variable-Temperature NMR : Analyze ¹H NMR at 25–60°C to detect ring puckering or chair-boat transitions via splitting patterns .

- X-ray Crystallography : Resolve solid-state conformation to confirm planarity or distortion, critical for SAR studies .

- Circular Dichroism (CD) : Use synchrotron-based CD to study chiral perturbations in solution-phase conformers .

Advanced: What strategies mitigate toxicity risks during in vivo studies of this compound?

Answer:

- Metabolic Profiling : Use liver microsome assays (e.g., human CYP3A4) to identify toxic metabolites. Triazole rings may undergo oxidative degradation to epoxides .

- Prodrug Design : Mask the benzoate ester as a tert-butyl group to reduce off-target interactions, with enzymatic cleavage in target tissues .

- Acute Toxicity Screening : Conduct zebrafish embryo assays (LC₅₀) to prioritize compounds before rodent trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。